eeyarestatin I
Descripción general
Descripción
Eeyarestatin I (EerI) is a potent inhibitor of the endoplasmic reticulum-associated protein degradation (ERAD) pathway . It specifically targets the p97-associated deubiquitinating process (PAD) and inhibits ataxin-3 (atx3)-dependent deubiquitination . EerI also interferes with both retrograde and anterograde trafficking of proteins, including certain toxins, and potentially, viruses .
Synthesis Analysis
EerI is a bifunctional compound with a nitrofuran-containing (NFC) group and an aromatic domain . The NFC group in EerI is the functional domain responsible for the cytotoxicity . The aromatic domain, although not required for p97 interaction, can localize EerI to the ER membrane, which improves its target specificity . Substitution of the aromatic module with another benzene-containing domain that maintains membrane localization generates a structurally distinct compound that nonetheless has similar biologic activities as EerI .Molecular Structure Analysis
EerI is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group . It is comprised of two functional domains, a nitrofuran-containing (NFC) domain and an aromatic domain .Chemical Reactions Analysis
EerI directly binds the p97 ATPase, an essential component of the ERAD machinery, via the NFC domain . It also disturbs endoplasmic reticulum (ER) homeostasis and has anticancer activities .Physical And Chemical Properties Analysis
The molecular formula of EerI is C27H25Cl2N7O7 . Its average mass is 630.436 Da and its monoisotopic mass is 629.119263 Da .Aplicaciones Científicas De Investigación
Cancer Therapy
- Field : Oncology
- Application : EerI has been found to block p97, also known as valosin-containing protein (VCP), which has been validated as a promising strategy for cancer therapy . It has favorable anti-cancer activities against cultured cancer cells .
- Results : These modified compounds preserved endoplasmic reticulum (ER) stress-inducing and antiproliferative activities as well as generally good in vitro metabolic properties .
ER Homeostasis Disruption
- Field : Cell Biology
- Application : EerI can disturb ER homeostasis, which is a major cause of cell death in cells exposed to the proteasome inhibitor Bortezomib . This makes it a potential therapeutic target for cancer treatment .
- Methods : EerI directly binds the p97 ATPase, an essential component of the ERAD machinery, via a nitrofuran-containing (NFC) domain . An aromatic domain in EerI, although not required for p97 interaction, can localize EerI to the ER membrane, which improves its target specificity .
- Results : EerI has been found to induce tumor cell death by preferentially inhibiting membrane-bound p97 .
Protein Translocation Inhibition
- Field : Molecular Biology
- Application : EerI has been shown to be a potent inhibitor of protein translocation .
- Methods : The inhibition of ER translocation by EerI has been characterized both in vivo and in vitro .
- Results : Evidence suggests that EerI targets a component of the Sec61 complex that forms the membrane pore .
Inhibition of p97-Associated Deubiquitinating Process
- Field : Molecular Biology
- Application : EerI has been found to inhibit the p97-associated deubiquitinating process (PAD) and atx3-dependent deubiquitination .
- Methods : The inhibition of PAD by EerI is achieved by directly targeting the p97 ATPase .
- Results : This inhibition interferes at a step prior to proteasomal degradation .
Induction of Cell Death via NOXA
- Field : Cell Biology
- Application : EerI has been shown to induce cell death via the proapoptotic protein NOXA .
- Methods : The induction of cell death by EerI is achieved by directly interacting with the proapoptotic protein NOXA .
- Results : This interaction leads to the activation of apoptosis, resulting in cell death .
Improvement of Aqueous Solubility
- Field : Medicinal Chemistry
- Application : EerI derivatives with improved aqueous solubility have been developed .
- Methods : The improvement of aqueous solubility is achieved by introducing a single solubilizing group to EerI .
- Results : These modified compounds preserved endoplasmic reticulum (ER) stress-inducing and antiproliferative activities as well as generally good in vitro metabolic properties .
Direcciones Futuras
EerI has shown potential as a therapeutic target for cancer treatment . Its ability to disturb ER homeostasis and exhibit anti-cancer activities similar to Bortezomib suggests it could be a promising avenue for future research . Furthermore, the development of EerI derivatives with improved aqueous solubility could enhance its therapeutic potential .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXTPWYZXWOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849579 | |
Record name | Eeyarestatin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
eeyarestatin I | |
CAS RN |
412960-54-4 | |
Record name | Eeyarestatin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.